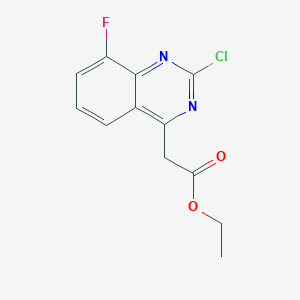

Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate

Description

Properties

Molecular Formula |

C12H10ClFN2O2 |

|---|---|

Molecular Weight |

268.67 g/mol |

IUPAC Name |

ethyl 2-(2-chloro-8-fluoroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C12H10ClFN2O2/c1-2-18-10(17)6-9-7-4-3-5-8(14)11(7)16-12(13)15-9/h3-5H,2,6H2,1H3 |

InChI Key |

CLVOYZDYJVISTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C2C=CC=C(C2=NC(=N1)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate involves several steps, typically starting with the preparation of the quinazoline core One common method involves the cyclization of appropriate precursors, such as 2-aminobenzonitrile, with suitable reagents to form the quinazoline ringThe esterification step to introduce the ethyl acetate group can be carried out using ethyl chloroformate under basic conditions .

Chemical Reactions Analysis

Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form various derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.

Medicine: Explored for its potential use in developing new drugs, particularly for its antineoplastic and antiviral activities.

Industry: Used in the development of new materials, including liquid crystals and dyes

Mechanism of Action

The mechanism of action of Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activities .

Comparison with Similar Compounds

Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate can be compared with other fluorinated quinazoline derivatives, such as:

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate: Similar structure but different substitution pattern, leading to different biological activities.

Ethyl 2-(2-chloro-4-fluoro-phenoxy)acetate: Another fluorinated compound with different core structure and applications

Biological Activity

Ethyl 2-chloro-8-fluoroquinazoline-4-acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which has been extensively studied for their pharmacological properties. The presence of halogen substituents, such as chlorine and fluorine, on the quinazoline ring significantly influences the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various kinases involved in cancer cell proliferation and survival. Notably, it has shown promising results as an inhibitor of the NEK4 kinase, which is linked to non-small cell lung cancer (NSCLC) progression. NEK4 overexpression has been associated with tumor resistance to apoptosis, making it a critical target for therapeutic intervention .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the quinazoline core can enhance biological activity. For instance, the introduction of different substituents at specific positions on the quinazoline ring can lead to improved potency against cancer cell lines. A study highlighted that compounds with fluorine at certain positions exhibited greater inhibitory effects on tumor cell viability compared to their analogs .

Table 1: SAR Findings for Quinazoline Derivatives

| Compound | Position of Substituent | Biological Activity (IC50) | Comments |

|---|---|---|---|

| 5aa | N/A | ~1 µM | Reference compound (Spautin-1) |

| 5ae | Ortho | Improved | Significant decrease in tumor cells |

| 5ah | Para | Moderate | Less potent than 5ae |

| 5aj | Position 6 | Enhanced | Electron-donating groups increase activity |

In Vitro Studies

In vitro studies have shown that this compound exhibits significant anti-proliferative effects on NSCLC cell lines. The compound was found to induce apoptosis and inhibit cell cycle progression at the G1 phase. These effects were correlated with its ability to inhibit NEK4, leading to decreased survivin levels in treated cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target kinases. The compound demonstrated favorable binding affinities, suggesting a strong potential for selective inhibition. Key amino acid residues involved in binding were identified, supporting further optimization of this compound for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloroacetamide intermediates (e.g., N-(4-fluorophenyl)-2-chloroacetamide) are critical precursors; these can be prepared by reacting 4-fluoroaniline with chloroacetyl chloride in anhydrous conditions . Characterization involves FT-IR (to confirm amide C=O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify substitution patterns), and mass spectrometry (to confirm molecular ion peaks). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : Use fume hoods and PPE (gloves, goggles, lab coats) to prevent inhalation/skin contact. Toxicity data for related esters (e.g., ethyl chloroacetate) indicate LD₅₀ values >2000 mg/kg in rodents , but chronic exposure risks require mitigation . Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Dispose of waste via halogenated solvent protocols .

Q. How can the molecular structure of this compound be confirmed using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is ideal. Prepare crystals via slow evaporation of a dichloromethane/hexane mixture. Refinement parameters (R-factor <5%, bond length/angle deviations within 3σ) validate the structure. Intramolecular interactions (e.g., C—H···O) and hydrogen-bonding networks should be analyzed to confirm packing stability .

Advanced Research Questions

Q. How can a factorial design optimize the synthesis yield of this compound?

- Methodology : Implement a 23 factorial design to test variables: (1) molar ratio (quinazoline core : chloroacetylating agent), (2) temperature (25°C vs. 60°C), and (3) solvent polarity (DMF vs. THF). Use ANOVA to identify significant factors. For example, higher temperatures may accelerate reaction rates but increase byproduct formation. Response surface modeling can predict optimal conditions (e.g., 1:1.2 ratio, 40°C, DMF) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound?

- Methodology : Cross-validate using complementary techniques:

- Dynamic NMR to detect rotamers or conformational changes affecting peak splitting.

- High-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from impurities.

- 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations. Discrepancies may arise from residual solvents (e.g., DMSO-d₆) or paramagnetic impurities; use activated charcoal filtration during purification .

Q. What strategies are effective for analyzing reaction byproducts in fluorinated quinazoline syntheses?

- Methodology : Employ LC-MS/MS with a C18 column (0.1% formic acid mobile phase) to separate byproducts. Common byproducts include dehalogenated derivatives (e.g., 8-fluoroquinazoline-4-acetate) or ester hydrolysis products. Quantify using external calibration curves and compare retention times against synthesized standards. DFT calculations (e.g., Gaussian09) can predict thermodynamic stability of byproducts to guide reaction optimization .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodology : Perform docking studies (AutoDock Vina) using protein targets (e.g., EGFR kinase PDB:1M17). Parameterize the compound’s electrostatic potential via QM/MM simulations (B3LYP/6-31G* basis set). Validate predictions with in vitro kinase assays (IC₅₀ measurements). Fluorine’s electron-withdrawing effect may enhance binding affinity to ATP pockets .

Data Analysis & Presentation Guidelines

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Methodology : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (log[inhibitor] vs. response). Calculate IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05). Report Hill slopes to assess cooperativity. Use Mann-Whitney U tests for non-normal distributions .

Q. How should crystallographic data be presented to comply with IUCr standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.